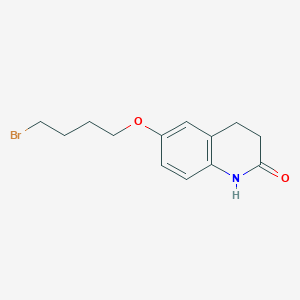
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one is a chemical compound with a molecular formula of C13H16BrNO2 It is a derivative of carbostyril, a heterocyclic compound that contains a quinoline ring system
Métodos De Preparación
The synthesis of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one typically involves the reaction of 7-hydroxy-tetrahydroquinolinone with dibromobutane in the presence of a base. The reaction mixture is heated, then cooled, and the product is isolated . Phase transfer catalysts can be used to enhance the reaction efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Etherification: The hydroxyl group can be etherified to form various ethers.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, such as aripiprazole, which is used to treat schizophrenia.
Materials Science: The compound can be used to modify polymers and other materials to enhance their properties.
Biological Research: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one involves its interaction with specific molecular targets in the body. For example, in the synthesis of aripiprazole, the compound acts as an intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved depend on the specific application and the final compound synthesized.
Comparación Con Compuestos Similares
6-(4-bromobutoxy)-3,4-dihydro-1h-quinolin-2-one can be compared with other similar compounds, such as:
4-Bromobutoxybenzene: A simpler compound with a similar bromobutoxy group but lacking the quinoline ring system.
4-(4-Bromobutoxy)-9H-carbazole: A compound with a carbazole ring system instead of a quinoline ring.
6-Substituted-5-(4-bromobutoxy)-4,7-dimethyl coumarins: Compounds with a coumarin ring system and similar bromobutoxy substitution.
The uniqueness of this compound lies in its specific quinoline ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
6-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16BrNO2/c14-7-1-2-8-17-11-4-5-12-10(9-11)3-6-13(16)15-12/h4-5,9H,1-3,6-8H2,(H,15,16) |
Clave InChI |
WMNKNHUCSKDKMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2)OCCCCBr |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













